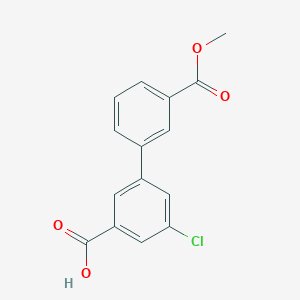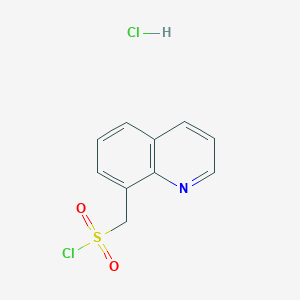
Quinolin-8-ylmethanesulfonyl chloride hydrochloride
説明
Quinolin-8-ylmethanesulfonyl chloride hydrochloride (QMCH) is a compound of interest in the scientific field due to its wide range of applications. It is a white crystalline solid that is soluble in water and has a melting point of 176-178°C. QMCH is primarily used in organic synthesis, and its most common application is in the synthesis of pharmaceuticals and other organic compounds. QMCH is also used in the synthesis of peptide-based drugs, and its unique properties make it an attractive choice for a variety of scientific applications.
科学的研究の応用
Anticancer Properties
Quinolin-8-ylmethanesulfonyl chloride hydrochloride and its derivatives have shown potential anticancer properties. For instance, compounds with sulfonamide fragment, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, demonstrated significant in vitro anticancer activity against various cancer cell lines, such as human hepatocellular, breast, and colon cancer cells. These compounds reduced cell proliferation and induced the expression of pro-apoptotic genes, possibly mediated by the activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
Antimicrobial and Antifungal Applications
Quinolin-8-ylmethanesulfonyl chloride hydrochloride derivatives have been synthesized for antimicrobial applications. For instance, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were prepared and displayed significant inhibition against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Additionally, 8-tosyloxyquinoline, a precursor for the synthesis of arylsulfonyl 8-hydroxyquinoline derivatives, has been explored for the development of antibacterial and antifungal agents (Lee et al., 2001).
Antiprotozoal Effects
Compounds based on N-quinolin-8-yl-arylsulfonamides and their copper and zinc complexes demonstrated significant antiprotozoal activity. These complexes showed inhibitory effects against forms of Leishmania and Trypanosoma cruzi, indicating their potential for treating protozoal infections (Silva et al., 2010).
Corrosion Inhibition
Quinolin-8-ylmethanesulfonyl chloride hydrochloride derivatives have been evaluated as corrosion inhibitors. For example, Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide demonstrated excellent inhibition for mild steel in an acidic medium, providing insights into its potential application in corrosion protection (Saliyan & Adhikari, 2008).
Optical and Sensing Applications
Compounds derived from quinolin-8-ylmethanesulfonyl chloride hydrochloride have been used in optical applications. A fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms was synthesized, displaying high selectivity and sensitive fluorescence enhancement to certain ions, suggesting its application in future optical devices (Zhou et al., 2012).
特性
IUPAC Name |
quinolin-8-ylmethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUYOHNQPQGQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS(=O)(=O)Cl)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-ylmethanesulfonyl chloride hydrochloride | |
CAS RN |
1221726-26-6 | |
| Record name | 8-Quinolinemethanesulfonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinolin-8-ylmethanesulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



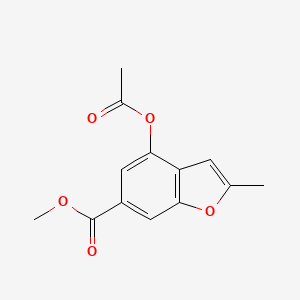
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
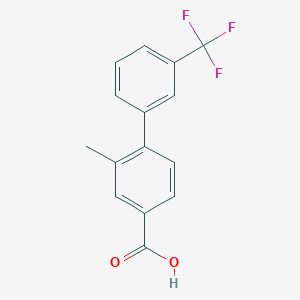
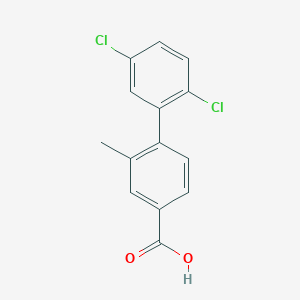
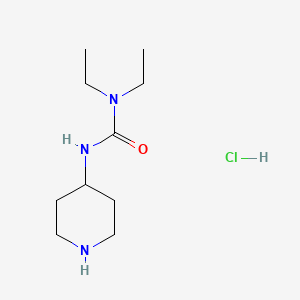
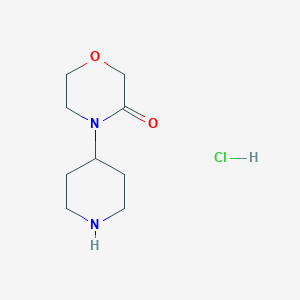
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
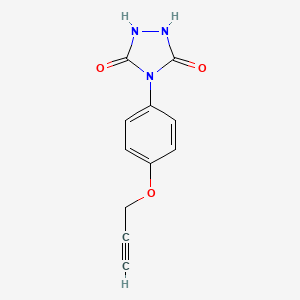
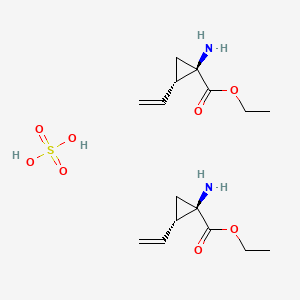
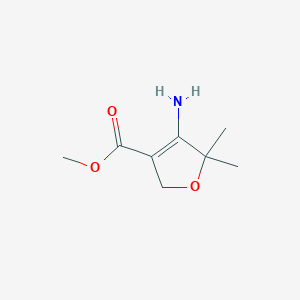
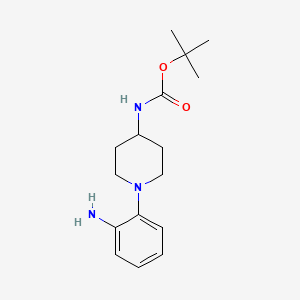
![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)
